molecular formula C18H20FN3OS B3005803 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide CAS No. 461458-88-8

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B3005803
CAS No.: 461458-88-8
M. Wt: 345.44
InChI Key: BUUULQGGGHBRDN-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide (CAS 461458-88-8) is a synthetic compound featuring a piperazine core linked to substituted aryl groups via a carbothioamide moiety. With a molecular formula of C18H20FN3OS and a molecular weight of 345.43 g/mol, this scaffold is of significant interest in medicinal chemistry research . The core piperazine-1-carbothioamide structure is a privileged motif in the development of chemotherapeutic agents and is known to be incorporated into various bioactive compounds . The specific combination of a 2-fluorophenyl and a 2-methoxyphenyl substituent in this molecule may influence its electronic properties and binding affinity to biological targets. Thiourea derivatives, in general, have demonstrated a wide range of potent biological activities in scientific studies, including urease inhibitory activity . Furthermore, research on related sulfonamide compounds incorporating piperidinyl-hydrazidothioureido moieties has shown that the thiourea functional group can contribute to potent inhibitory activity against enzymes like carbonic anhydrase, with thiourea derivatives often exhibiting enhanced potency compared to their urea analogues . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in structural and biochemical studies to explore structure-activity relationships.

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-23-17-9-5-3-7-15(17)20-18(24)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUULQGGGHBRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with 2-methoxyphenylpiperazine in the presence of a carbothioamide-forming reagent. The reaction conditions may include:

  • Solvent: Common solvents like dichloromethane or ethanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups like amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Piperazine-1-carbothioamide derivatives exhibit pharmacological diversity depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Spectral Comparison of Piperazine-1-Carbothioamide Derivatives
Compound Name (ID) R1 (Piperazine 4-position) R2 (N-substituent) Molecular Weight (g/mol) Key Spectral Data (HRMS/NMR)
Target Compound 2-Fluorophenyl 2-Methoxyphenyl 345.44 Not explicitly reported in evidence.
Compound 35 3-Chloro-5-(trifluoromethyl)phenyl 4,6-Dimethylpyridin-2-yl 429.11 (HRMS) ¹H NMR: δ 8.47 (s, 1H), 7.71 (s, 1H); HRMS (ESI): m/z 429.1131 [M+H]⁺.
NCT-503 4-(Trifluoromethyl)benzyl 4,6-Dimethylpyridin-2-yl Not reported PHGDH inhibitor (IC₅₀ ~26 nM); inactive control lacks trifluoromethyl group .
Compound 38 2,4-Dichlorophenyl 4,6-Dimethylpyridin-2-yl Not reported LC-MS retention time: 5.222 min (Method 1).
4g 1H-Benzo[d]imidazol-2-yl 2-Fluorophenyl 383.13 (HRMS) ¹³C NMR: δ 181.3 (C=S), 155.7; HRMS (ESI): m/z 383.12902 [M+H]⁺.
Key Observations:
  • Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or trifluoromethylphenyl analogs .
  • Aromatic vs. Heterocyclic Substituents : Compounds with pyridinyl or benzimidazolyl groups (e.g., 4g ) exhibit distinct electronic profiles, influencing receptor binding or enzyme inhibition.

Pharmacological Activity Comparison

Serotonin Receptor Interactions
  • p-MPPI and p-MPPF : These 2-methoxyphenylpiperazine derivatives act as competitive 5-HT₁A antagonists (ID₅₀ ~3–5 mg/kg in vivo).
  • 18F-Mefway : A fluorinated analog with high 5-HT₁A binding (IC₅₀ ~26 nM) and PET imaging utility. Structural similarities to the target compound highlight the role of fluorinated aryl groups in CNS targeting.
Enzyme Inhibition
  • NCT-503 : Inhibits phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis. Its 4-(trifluoromethyl)benzyl group is critical for activity, whereas the target compound’s 2-fluorophenyl may lack similar efficacy.
Anticancer Activity
  • 4g : Demonstrates apoptotic activity against breast cancer cell lines (HRMS: m/z 383.12902). The target compound’s carbothioamide and methoxyphenyl groups may confer comparable cytotoxicity.

Biological Activity

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound belonging to the piperazine derivative class. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in neuropharmacology and drug development. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FN3OS
  • Molecular Weight : 345.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:

  • Serotonergic Activity : The compound exhibits significant affinity for serotonergic receptors, particularly 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and antidepressant effects .
  • Modulation of Neurotransmission : By binding to these receptors, the compound may enhance serotonergic transmission, leading to potential antidepressant-like effects observed in animal models .

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Antidepressant-Like Effects :
    • In studies, this compound exhibited antidepressant-like activity in mice, evaluated through the tail suspension test. The effective dose was found to be significantly lower than that of traditional antidepressants like imipramine .
  • Sedative Properties :
    • The compound also demonstrated sedative effects in locomotor activity tests, indicating a dual action that could be beneficial in treating anxiety-related disorders alongside depression .
  • Neurotoxicity Assessment :
    • Neurotoxicity was assessed using the rotarod test, revealing a higher threshold for toxicity compared to other compounds, suggesting a favorable safety profile at therapeutic doses .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar piperazine derivatives:

Compound NameAntidepressant ActivitySedative ActivityNeurotoxicity Threshold
This compoundHigh (effective dose: 2.5 mg/kg)Moderate (ED50: 17.5 mg/kg)High (TD50: 53.2 mg/kg)
ImipramineModerateHighModerate
N-(4-methoxyphenyl)piperazineLowLowLow

Case Studies

Several studies have focused on the pharmacological potential of similar piperazine derivatives:

  • Study on Antidepressant Activity : A series of derivatives were synthesized and evaluated for their affinity toward serotonergic receptors. The findings indicated that modifications in the piperazine structure could enhance receptor binding and improve antidepressant efficacy .
  • Neurotoxicity Evaluation : Research involving various piperazine derivatives highlighted the importance of structural modifications in reducing neurotoxic effects while maintaining therapeutic activity .

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